(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline
(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline
Brand Name:
Vulcanchem
CAS No.:
80629-36-3
VCID:
VC0122000
InChI:
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m1/s1
SMILES:
CC(CBr)C(=O)N1CCCC1C(=O)O
Molecular Formula:
C9H14BrNO3
Molecular Weight:
264.12 g/mol
(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline
CAS No.: 80629-36-3
Cat. No.: VC0122000
Molecular Formula: C9H14BrNO3
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80629-36-3 |
|---|---|
| Molecular Formula | C9H14BrNO3 |
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | (2R)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m1/s1 |
| Standard InChI Key | SJYSAVFKJLHJHP-COBSHVIPSA-N |
| Isomeric SMILES | CC(CBr)C(=O)N1CCC[C@@H]1C(=O)O |
| SMILES | CC(CBr)C(=O)N1CCCC1C(=O)O |
| Canonical SMILES | CC(CBr)C(=O)N1CCCC1C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator